[4-(2,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Overview
Description
[4-(2,4-Dichlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone: is a complex organic compound that features both piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-dichlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Moiety: Starting with 2,4-dichlorobenzyl chloride, it reacts with piperazine under basic conditions to form 4-(2,4-dichlorobenzyl)piperazine.
Formation of the Piperidine Moiety: Separately, 4-piperidone is reacted with methylsulfonyl chloride to form 1-(methylsulfonyl)-4-piperidone.
Coupling Reaction: The final step involves coupling the two intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group present in the piperidyl moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperazine and piperidine rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
[4-(2,4-Dichlorobenzyl)piperazino][1-(methylsulfonyl)-4-piperidyl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzyl)piperazine
- 1-(Methylsulfonyl)-4-piperidone
- 4-(3,4-Dichlorobenzyl)-2-piperazinone
Uniqueness
- The combination of both piperazine and piperidine moieties in a single molecule provides unique binding properties and biological activity.
- The presence of the dichlorobenzyl group enhances its ability to interact with aromatic binding sites in biological targets.
This compound stands out due to its dual functional groups, which offer a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-4-14(5-7-23)18(24)22-10-8-21(9-11-22)13-15-2-3-16(19)12-17(15)20/h2-3,12,14H,4-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMCXWXFOACSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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